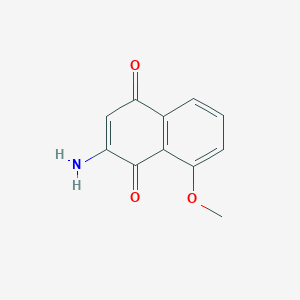

2-Amino-8-methoxynaphthalene-1,4-dione

Description

Structure

3D Structure

Properties

CAS No. |

56568-58-2 |

|---|---|

Molecular Formula |

C11H9NO3 |

Molecular Weight |

203.19 g/mol |

IUPAC Name |

2-amino-8-methoxynaphthalene-1,4-dione |

InChI |

InChI=1S/C11H9NO3/c1-15-9-4-2-3-6-8(13)5-7(12)11(14)10(6)9/h2-5H,12H2,1H3 |

InChI Key |

ABVDHSIYAMZZLL-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC2=C1C(=O)C(=CC2=O)N |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 2 Amino 8 Methoxynaphthalene 1,4 Dione

Established Synthetic Pathways for 2-Amino-8-methoxynaphthalene-1,4-dione

The synthesis of the core structure of this compound, and its related analogues, often begins with more readily available naphthoquinone precursors. A common strategy involves the nucleophilic substitution of a suitable leaving group on the naphthoquinone ring. For instance, 2-methoxy-1,4-naphthoquinone (B1202248) can be synthesized from 2-hydroxy-1,4-naphthoquinone (B1674593) (lawsone) by reaction with methanol (B129727) in the presence of an acid catalyst. semanticscholar.org Another approach utilizes 2,3-dichloro-1,4-naphthoquinone as a starting material, where one of the chloro groups is selectively replaced by a methoxy (B1213986) group using sodium methoxide (B1231860) in methanol. semanticscholar.org

Once the 2-methoxy-1,4-naphthoquinone scaffold is in hand, the introduction of the amino group at the 2-position can be achieved through nucleophilic substitution of the methoxy group. This reaction is typically carried out by treating the 2-methoxy derivative with an appropriate amine nucleophile. semanticscholar.org Alternatively, direct amination of 1,4-naphthoquinone (B94277) can also be employed, although this may lead to a mixture of products. researchgate.net

Synthesis of Novel Derivatives and Analogues through Functionalization

The versatile reactivity of the this compound core allows for extensive functionalization to generate a diverse library of novel compounds. These modifications are strategically designed to modulate the physicochemical properties and biological activities of the parent molecule.

Introduction and Modification of Amino Substituents

A primary avenue for derivatization involves the modification of the amino group at the C-2 position. A wide range of primary and secondary amines can be introduced through nucleophilic substitution reactions on a suitable precursor, such as 2,3-dichloro-1,4-naphthoquinone or 2-methoxy-1,4-naphthoquinone. semanticscholar.orgnih.gov This allows for the incorporation of various alkyl, aryl, and heteroaryl moieties, which can significantly influence the compound's biological profile. nih.gov For example, the synthesis of 2-anilino-1,4-naphthoquinone (B11863833) derivatives has been explored, as the nature of the substituent on the aniline (B41778) ring can modulate the compound's redox properties and interactions with biological targets. nih.gov

Furthermore, the amino group can serve as a handle for further chemical transformations. For instance, it can be acylated to form amide derivatives. A series of 2-amino-1,4-naphthoquinone-benzamides were synthesized by first reacting 1,4-naphthoquinone with 4-aminobenzoic acid, followed by coupling with various amines. nih.gov This approach highlights the potential for creating hybrid molecules that combine the naphthoquinone core with other pharmacophoric groups. nih.govmdpi.com

| Starting Material | Reagent | Product Type | Reference |

|---|---|---|---|

| 2,3-dichloro-1,4-naphthoquinone | N,N-dimethylenediamine | 3-chloro-2-(N,N-dimethylaminoethylamino)-l,4-naphthoquinone | nih.gov |

| 2-hydroxy-1,4-naphthoquinone (lawsone) | Aldehydes and amines (Mannich reaction) | 3-(aminomethyl)-2-hydroxy-1,4-naphthoquinones | nih.govresearchgate.net |

| 1,4-Naphthoquinone | 4-Aminobenzoic acid, then various amines | 2-amino-1,4-naphthoquinone-benzamides | nih.gov |

Derivatization at the Methoxy Group and its Impact

The methoxy group at the C-8 position also presents an opportunity for chemical modification, although it is generally less reactive than substituents at the C-2 or C-3 positions. Demethylation to the corresponding 8-hydroxy derivative is a common transformation, which can alter the hydrogen bonding capabilities and metal-chelating properties of the molecule. The presence of a methoxy group at the C-5 and/or C-8 position has been shown to influence the biological activity of some naphthoquinones. nih.gov For instance, certain studies have indicated that methoxylation at these positions can render the compounds inactive against yeasts. nih.gov

Strategic Incorporation of Heteroatoms (Nitrogen, Oxygen, Sulfur) into the Naphthoquinone Core

The introduction of heteroatoms such as nitrogen, oxygen, and sulfur into the naphthoquinone framework can lead to the formation of novel heterocyclic systems with unique chemical and biological properties. This can be achieved through various synthetic strategies. For example, nucleophilic substitution reactions on 2,3-dichloro-1,4-naphthoquinone with nitrogen, oxygen, or sulfur nucleophiles can introduce these heteroatoms at the C-2 and C-3 positions. semanticscholar.org

The reaction of 2,3-dichloro-1,4-naphthoquinone with 1,2-ethanedithiol (B43112) can lead to the formation of sulfur-containing heterocyclic derivatives. semanticscholar.org However, reactions with sulfur nucleophiles can sometimes result in complex mixtures of products. semanticscholar.org Similarly, reactions with nitrogen nucleophiles can be used to construct fused heterocyclic rings. The synthesis of indole-fused naphthoquinone derivatives has been reported through a one-pot reaction. nih.gov

Conjugation Chemistry: Triazole-Naphthoquinone Adducts and other Bioconjugates

The conjugation of the this compound scaffold to other molecular entities, particularly through the formation of triazole rings, has emerged as a powerful strategy for developing new drug candidates. The "click chemistry" approach, specifically the copper-catalyzed azide-alkyne cycloaddition, is frequently employed to link a naphthoquinone moiety with a triazole ring. nih.gov For example, O-propargyl-naphthoquinone, prepared from lawsone and propargyl bromide, can react with various alkyl and aryl azides to generate 1,2,3-triazole-1,4-naphthoquinone conjugates in good yields. nih.gov

These triazole-naphthoquinone hybrids have shown promise as anticancer agents, with some derivatives exhibiting multi-kinase inhibitory activity. nih.gov The triazole linker serves not only to connect the two pharmacophores but can also actively participate in binding interactions with biological targets. nih.gov

| Naphthoquinone Precursor | Conjugation Partner | Reaction Type | Product | Reference |

|---|---|---|---|---|

| O-propargyl-naphthoquinone | Alkyl and aryl azides | Click Chemistry (CuAAC) | 1,2,3-triazole-1,4-naphthoquinone conjugates | nih.gov |

| Lawsone | 4-vinyl-1H-1,2,3-triazoles | Oxidative cycloaddition | Naphthoquinone-1H-1,2,3-triazole derivatives | nih.gov |

Ring Modification and Scaffold Diversification Strategies

Beyond simple functionalization, more complex modifications involving the naphthoquinone ring system itself can lead to significant scaffold diversification. These strategies aim to create novel molecular frameworks with potentially enhanced or entirely new biological activities. One approach involves the synthesis of menaquinone (Vitamin K2) derivatives, which feature an isoprenoid side chain attached to a methylnaphthoquinone core. nih.gov While the synthesis of naturally occurring menaquinones can be challenging, truncated derivatives with improved water solubility are often prepared for biological evaluation. nih.gov Friedel-Crafts alkylation is a common method used to introduce these side chains, although it can suffer from low yields and the formation of isomeric mixtures. nih.gov

Another strategy for scaffold diversification is the construction of fused heterocyclic systems. For example, the synthesis of tetracyclic quinoxaline (B1680401) derivatives has been reported, which have shown potential as multifunctional drug candidates for neurological disorders. medkoo.comnih.gov These complex structures are typically assembled through multi-step synthetic sequences.

Mechanistic Studies of Reaction Pathways in this compound Synthesis

Detailed mechanistic studies, including kinetic analyses, computational modeling, and the isolation of intermediates, are crucial for optimizing reaction conditions and maximizing yields. However, no specific mechanistic investigations concerning the synthesis of this compound have been reported in the available scientific literature.

General mechanistic principles for the synthesis of related 2-amino-1,4-naphthoquinones typically involve either the nucleophilic substitution of a leaving group at the C2 position or a Michael addition of an amine to the quinone ring followed by oxidation. For instance, studies on the reaction of 2-methoxy-1,4-naphthoquinone with amines have shown a nucleophilic substitution pathway where the methoxy group is displaced. semanticscholar.org However, the electronic and steric influence of a methoxy group at the C8 position, as in the target compound, would be expected to alter the reactivity of the naphthoquinone core, potentially influencing the regioselectivity and feasibility of such reactions. Without dedicated studies on the 8-methoxy isomer, any proposed mechanism would be purely speculative.

Green Chemistry Approaches and Sustainable Synthesis Innovations for Naphthoquinone Derivatives

The principles of green chemistry, which advocate for the use of environmentally benign solvents, catalysts, and energy-efficient processes, are increasingly being applied to the synthesis of naphthoquinone derivatives. mdpi.com Common strategies include:

Solvent-free reactions: Mechanochemical methods, such as grinding reactants together, have been successfully employed for the synthesis of some 2-amino-1,4-naphthoquinone derivatives, eliminating the need for hazardous solvents.

Use of green solvents: Water or ethanol (B145695) are often explored as greener alternatives to traditional organic solvents.

Catalysis: The use of reusable or biodegradable catalysts, including biocatalysts like laccase or nanoparticle-based catalysts, is a key area of innovation. For example, magnetically separable nanoparticles functionalized with amine groups have been used to catalyze the synthesis of other heterocyclic compounds.

While these green approaches have shown promise for the synthesis of the broader class of naphthoquinones, their specific application to the synthesis of this compound has not been documented. The development of sustainable synthetic routes for this specific compound would first require the establishment of a reliable conventional synthesis, which is currently lacking in the literature.

Advanced Spectroscopic Characterization and Structural Elucidation of 2 Amino 8 Methoxynaphthalene 1,4 Dione and Its Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment (1D and 2D techniques)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous assignment of proton (¹H) and carbon (¹³C) signals in the molecular structure of 2-Amino-8-methoxynaphthalene-1,4-dione and its derivatives. One-dimensional (1D) and two-dimensional (2D) NMR techniques provide detailed information about the chemical environment, connectivity, and spatial relationships of atoms. nih.govresearchgate.netnih.gov

In the ¹H NMR spectrum of aminonaphthoquinones, the protons on the aromatic ring typically appear as multiplets in the downfield region, a consequence of the deshielding effect of the quinone ring and the electron-withdrawing or donating nature of the substituents. nih.govresearchgate.net The protons of the amino group often present as a broad singlet, and its chemical shift can be influenced by solvent and concentration. The methoxy (B1213986) group protons will appear as a sharp singlet, typically in the range of 3.8-4.0 ppm.

The ¹³C NMR spectrum provides information on all carbon atoms in the molecule. The carbonyl carbons of the quinone moiety are characteristically found at very low field positions. The chemical shifts of the aromatic carbons are influenced by the positions of the amino and methoxy substituents. nih.govresearchgate.netnih.gov

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Ranges for Substituted Naphthoquinones

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Aromatic C-H | 7.5 - 8.5 | 120 - 140 |

| Quinone C-H | 6.0 - 7.0 | 100 - 110 |

| -NH₂ | Variable (broad) | - |

| -OCH₃ | 3.8 - 4.0 | 55 - 60 |

| C=O | - | 180 - 190 |

| C-NH₂ | - | 145 - 155 |

| C-OCH₃ | - | 155 - 165 |

Note: These are general ranges and can vary based on the specific substitution pattern and solvent used.

2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are crucial for establishing connectivity. nih.govresearchgate.netnih.gov

COSY spectra reveal proton-proton couplings, helping to identify adjacent protons within the aromatic rings. nih.govresearchgate.net

HSQC spectra correlate directly bonded proton and carbon atoms. nih.govresearchgate.net

HMBC spectra show correlations between protons and carbons over two to three bonds, which is vital for assigning quaternary carbons and confirming the substitution pattern on the naphthalene (B1677914) ring. nih.gov

Vibrational Spectroscopy: Infrared (IR) and Raman Analysis for Functional Group Identification and Molecular Vibrations

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is fundamental for identifying the functional groups present in this compound and for understanding its molecular vibrations. researchgate.netnih.gov

Infrared (IR) Spectroscopy:

The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to the various functional groups. The N-H stretching vibrations of the primary amino group typically appear as one or two bands in the region of 3300-3500 cm⁻¹. The C=O stretching vibrations of the quinone system are strong and usually observed between 1650 and 1690 cm⁻¹. scielo.br The presence of two carbonyl groups can sometimes lead to symmetric and asymmetric stretching modes, resulting in a split or broadened peak. Aromatic C=C stretching vibrations give rise to bands in the 1500-1600 cm⁻¹ region. The C-O stretching of the methoxy group will also be present. scielo.br

Raman Spectroscopy:

Raman spectroscopy provides complementary information to IR spectroscopy. The C=O and C=C stretching vibrations are also prominent in the Raman spectrum. nsf.gov The symmetric vibrations of the naphthalene ring system are often strong in the Raman spectrum, providing a characteristic fingerprint for the molecule.

Table 2: Key Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| Amino (-NH₂) | N-H Stretch | 3300 - 3500 |

| Quinone (C=O) | C=O Stretch | 1650 - 1690 |

| Aromatic Ring | C=C Stretch | 1500 - 1600 |

| Methoxy (-OCH₃) | C-O Stretch | 1200 - 1300 |

| Amino (-NH₂) | N-H Bend | 1580 - 1650 |

The molecule, being polyatomic and non-linear, has a total of 3N-6 vibrational modes, where N is the number of atoms. libretexts.orglibretexts.org These modes include stretching, bending, rocking, wagging, and twisting vibrations of the various bonds and functional groups. libretexts.org A detailed analysis of these modes, often aided by computational methods like Density Functional Theory (DFT), can provide a deep understanding of the molecule's dynamic behavior. researchgate.netnsf.gov

Mass Spectrometry (MS) for Precise Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) is a powerful analytical technique used to determine the precise molecular weight and to deduce the structure of this compound through its fragmentation pattern. Techniques like Electrospray Ionization (ESI) and High-Resolution Electron Impact Mass Spectrometry (HREIMS) are commonly employed.

The molecular ion peak ([M]⁺ or [M+H]⁺) in the mass spectrum will confirm the molecular formula of the compound. For this compound (C₁₁H₉NO₃), the expected monoisotopic mass is approximately 203.0582 g/mol . High-resolution mass spectrometry can confirm this value with high accuracy.

The fragmentation pattern provides valuable structural information. Common fragmentation pathways for naphthoquinones involve the loss of CO, CHO, and substituents. nist.gov For this compound, characteristic fragment ions would be expected from the loss of:

CH₃ from the methoxy group.

CO from the quinone ring.

HCN or NH₂ from the amino group.

The analysis of these fragment ions helps to piece together the structure of the parent molecule.

X-ray Crystallography for Definitive Solid-State Structure and Conformational Analysis

X-ray crystallography provides the most definitive structural information for a crystalline solid, revealing the precise three-dimensional arrangement of atoms, bond lengths, and bond angles. researchgate.netnih.gov For this compound, a single-crystal X-ray diffraction study would unequivocally confirm its molecular structure.

The crystal structure would show the planarity of the naphthalene-1,4-dione core. nih.gov The positions of the amino and methoxy substituents on the ring would be unambiguously determined. Furthermore, the analysis of the crystal packing would reveal intermolecular interactions such as hydrogen bonding involving the amino group and the carbonyl oxygens, which can influence the physical properties of the compound. researchgate.net

Table 3: Illustrative Crystallographic Data for a Substituted Naphthoquinone Analogue

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | ~8.5 |

| b (Å) | ~7.9 |

| c (Å) | ~14.2 |

| β (°) | ~105 |

| Z | 4 |

Note: This is hypothetical data for illustrative purposes. Actual values would be determined experimentally.

Electronic Spectroscopy (UV-Vis) for Elucidating Electronic Transitions and Chromophoric Properties

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule and is particularly useful for studying conjugated systems like this compound. The spectrum is characterized by absorption bands that correspond to the promotion of electrons from lower to higher energy molecular orbitals.

The UV-Vis spectrum of a substituted naphthoquinone typically displays several absorption bands. rsc.orgresearchgate.net

π → π transitions:* These are usually intense bands occurring at shorter wavelengths (in the UV region) and are associated with the conjugated π-system of the naphthalene ring and the quinone moiety. rsc.org

n → π transitions:* These are typically less intense bands found at longer wavelengths (in the visible region) and involve the promotion of a non-bonding electron from an oxygen or nitrogen atom to an anti-bonding π* orbital of the carbonyl group. rsc.org

The presence of the amino and methoxy groups, which are electron-donating, will cause a bathochromic (red) shift of the absorption maxima compared to the unsubstituted 1,4-naphthoquinone (B94277). This is due to the extension of the chromophore and the raising of the HOMO (Highest Occupied Molecular Orbital) energy level. The color of the compound is a direct result of these electronic transitions in the visible region. rsc.org Theoretical calculations using Time-Dependent Density Functional Theory (TD-DFT) can be used to predict and interpret the electronic absorption spectra. researchgate.net

Integration of Spectroscopic Data for Robust Structural Proof

The definitive structural elucidation of this compound is achieved through the careful integration of data from all the aforementioned spectroscopic techniques. Each method provides a piece of the puzzle, and their combination leads to an unambiguous structural assignment.

For instance, while MS provides the molecular formula, NMR establishes the connectivity of the atoms. IR and Raman confirm the presence of key functional groups, and UV-Vis spectroscopy sheds light on the electronic properties of the conjugated system. Finally, X-ray crystallography, when applicable, offers the ultimate confirmation of the three-dimensional structure in the solid state. The consistency of the data across all these techniques provides a robust and irrefutable proof of the molecule's structure.

Preclinical Data on this compound Remains Elusive

Despite extensive searches of scientific literature, specific preclinical data for the chemical compound this compound is not available in the public domain. While research exists for the broader class of naphthoquinones and various amino-naphthoquinone derivatives, information detailing the specific biological activities and molecular mechanisms of this compound, as requested, could not be retrieved.

The field of medicinal chemistry actively investigates 1,4-naphthoquinone derivatives for their potential therapeutic applications. nih.govnih.govnih.gov These compounds are recognized for a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. nih.govnih.govresearchgate.net The core structure of 1,4-naphthoquinone is a recognized pharmacophore, and modifications to this structure, such as the addition of amino groups, are a key strategy in the development of new drug candidates. nih.gov

Research into related compounds highlights the potential mechanisms that derivatives of this class may employ. For instance, various 2-amino-1,4-naphthoquinone derivatives have been synthesized and evaluated for their anti-proliferative effects. nih.gov Some of these related compounds have been shown to induce cell death in cancer cells through mechanisms such as autophagy and apoptosis. nih.govnih.gov Studies on other naphthoquinone derivatives have also identified their ability to modulate key cellular pathways, including the epidermal growth factor receptor (EGFR) signaling pathway, and to inhibit enzymes critical for cancer cell proliferation, such as Topoisomerase II. nih.govnih.gov

In the context of antimicrobial activity, the 1,4-naphthoquinone scaffold is known to be effective against a range of bacterial strains. researchgate.netresearchgate.netfigshare.com The mechanism often involves the generation of reactive oxygen species, leading to cellular damage and bacterial death. nih.govresearchgate.net

However, it is crucial to note that these findings pertain to analogues and derivatives of this compound, and not the specific compound itself. The biological activity and molecular targets of a chemical compound are highly specific to its unique structure. Therefore, data from related molecules cannot be directly extrapolated.

The absence of specific findings for this compound in the available literature prevents a detailed analysis of its preclinical profile according to the requested outline. Further research and publication in peer-reviewed journals would be necessary to elucidate the specific biological activities and therapeutic potential of this particular compound.

Preclinical Investigations of Biological Activities and Underlying Molecular Mechanisms

Antimicrobial Activities

Antifungal Spectrum and Efficacy

Naphthoquinones, as a class, have demonstrated notable antifungal properties. nih.gov While specific data on the antifungal spectrum and efficacy of 2-Amino-8-methoxynaphthalene-1,4-dione is still emerging, related compounds have shown activity against various fungal pathogens. For instance, derivatives of 1,4-naphthoquinone (B94277) have been effective against S. aureus, E. coli, and C. albicans. mdpi.com The mechanism of action for the antifungal activity of naphthoquinones is often associated with their ability to generate reactive oxygen species (ROS), leading to cellular damage in the fungal organisms. nih.gov Further research is necessary to fully elucidate the specific antifungal profile of this compound and its potential applications in treating fungal infections.

Antimycobacterial Properties

The search for novel antitubercular agents is a critical area of research, and 1,4-naphthoquinone derivatives have shown promise in this field. nih.gov These compounds are being investigated for their ability to inhibit the growth of Mycobacterium tuberculosis. The structural features of naphthoquinones are considered a good starting point for the development of new drugs to combat tuberculosis. While direct studies on the antimycobacterial properties of this compound are limited in the public domain, the known activity of the broader 1,4-naphthoquinone class suggests that this compound warrants further investigation for its potential antimycobacterial efficacy.

Antiviral Activities, Including Specific Viral Target Inhibition

The antiviral potential of 1,4-naphthoquinone derivatives has been an area of active investigation. nih.gov These compounds have been explored for their ability to inhibit various viruses. A notable area of research has been the development of 4-Amino-1-hydroxy-2-oxo-1,8-naphthyridine-containing compounds, which have shown high potency against raltegravir-resistant integrase mutants of HIV-1. nih.gov These compounds demonstrate single-digit nanomolar antiviral potencies against HIV vectors with wild-type integrase in single-round replication assays and exhibit improved potency against drug-resistant mutants. nih.gov Their low toxicity in cultured cells further highlights their potential as antiviral agents. nih.gov While these are derivatives, the findings underscore the potential of the core naphthoquinone structure in developing new antiviral therapies.

Antiparasitic Activities (e.g., Antimalarial, Antileishmanial)

The 8-aminoquinoline (B160924) class of compounds, to which this compound is structurally related, are recognized as important antiparasitic agents with broad utility and significant efficacy. nih.gov Derivatives of this class have been synthesized and evaluated for their activity against Plasmodium berghei in mice and Leishmania donovani in hamsters. nih.gov For example, the racemic mixture of (+/-)-8-[(4-amino-1-methylbutyl)amino]-6-methoxy-4-methyl-5-[3,4-dichlorophenoxy]quinoline succinate (B1194679) demonstrated significant efficacy in animal models of malaria and pneumocystis pneumonia. nih.gov Furthermore, separation of the enantiomers revealed that the (-)-enantiomer was more active and less toxic than the (+)-enantiomer, highlighting the importance of stereochemistry in the therapeutic window of these compounds. nih.gov The antimalarial activity of 1,4-naphthoquinone derivatives has also been a subject of study, with some analogues showing promise. nih.gov

Anti-inflammatory Properties and Mechanistic Insights

Naphthoquinone derivatives have been identified as possessing anti-inflammatory properties. nih.govnih.gov The compound 2-methoxy-1,4-naphthoquinone (B1202248) (MeONQ), isolated from Impatiens balsamina, has demonstrated anti-inflammatory and antiallergic activities. nih.gov The anti-inflammatory effects of these compounds are thought to be linked to their ability to modulate inflammatory pathways. While the specific mechanistic insights for this compound are not extensively detailed, the general understanding of naphthoquinones suggests a potential role in mitigating inflammatory responses.

Antioxidant Activity and Oxidative Stress Modulation

The role of naphthoquinones in oxidative stress is complex, as they can act as both inducers of oxidative stress and modulators of antioxidant responses. nih.gov These compounds can undergo redox cycling, a process that generates reactive oxygen species (ROS). nih.gov However, they can also activate the Nrf2-dependent antioxidant response pathway, which can have a protective effect. nih.gov The antioxidant activity of allomelanin nanoparticles derived from the polymerization of 1,8-dihydroxynaphthalene has been investigated, showing their ability to quench radicals. nih.govmdpi.com This dual role suggests that the net effect of a naphthoquinone derivative like this compound on oxidative stress is dependent on the specific cellular context and concentration.

Investigation of Potential as Lead Compounds in Drug Discovery

The diverse biological activities of 1,4-naphthoquinone derivatives make them attractive candidates for lead compounds in drug discovery. nih.govnih.govmdpi.com Their core structure provides a versatile scaffold for chemical modifications to optimize potency and selectivity for various therapeutic targets. nih.govmdpi.com For instance, the introduction of an amide structure to 1,4-naphthoquinone derivatives has been shown to enhance their anti-tumor activities. mdpi.com The ability to synthesize a wide range of analogues allows for the exploration of structure-activity relationships, guiding the development of new drugs for cancer, infectious diseases, and inflammatory conditions. nih.govnih.gov The promising preclinical data on various naphthoquinone derivatives, including those with amino and methoxy (B1213986) substitutions, solidifies their potential as a foundation for the next generation of therapeutics.

Structure Activity Relationship Sar Studies and Rational Molecular Design

Correlating Structural Modifications to Modulated Biological Responses

The biological profile of a naphthoquinone derivative is not static; it can be finely tuned by altering its structural characteristics. The introduction, removal, or repositioning of various functional groups can profoundly impact the compound's physicochemical properties, such as electron distribution, lipophilicity, and steric profile, which in turn governs its interaction with biological targets.

The type and location of substituents on the naphthoquinone framework are critical determinants of biological activity. The inherent reactivity and properties of the core structure are modulated by these appended groups. nih.gov

Amino and Methoxy (B1213986) Groups: The amino group at position C-2 and the methoxy group at C-8 are defining features of the parent compound. The amino group, in particular, is a common feature in many biologically active synthetic and natural naphthoquinones. nih.gov Depending on the substituents on the aromatic ring of anilino-naphthoquinones, the amino group can modulate physicochemical properties and, consequently, biological activity. nih.gov The presence of an -NH group can also make certain derivatives effective as calorimetric and anionic sensors. nih.gov

Halogen Substituents: The introduction of halogens can significantly enhance the biological potency of naphthoquinones. For instance, halogenated derivatives of 1,4-naphthoquinone (B94277) have demonstrated strong antifungal and antibacterial activities. researchgate.net Specifically, 2-bromo-5-hydroxy-1,4-naphthoquinone showed notable inhibition against S. aureus, and 2-chloro-5,8-dihydroxy-1,4-naphthoquinone was highly active against C. krusei. researchgate.net A series of 2-substituted amino-3-chloro-1,4-naphthoquinone derivatives were synthesized and tested for anticancer activity, with m-acetylphenylamino-1,4-naphthoquinone showing the most potent cytotoxicity against several cancer cell lines. medchemexpress.com

Alkyl and Acyl Groups: Studies on derivatives of lawsone and juglone (B1673114) revealed that modifications at position 5 of the naphthoquinone backbone yielded more active compounds. mdpi.com The introduction of various acyl and alkyl groups has been explored to enhance cytotoxicity against cancer cells. nih.gov

Hydroxyl Groups: Naturally occurring naphthoquinones often possess hydroxyl groups, which contribute to their biological effects. researchgate.net The position and number of hydroxyl groups can influence the compound's redox properties and its ability to interact with biological targets.

| Substituent | Position | Observed Biological Effect | Reference Compound | Source |

|---|---|---|---|---|

| Bromo | 2 (on a 5-hydroxy-1,4-naphthoquinone core) | Inhibition of S. aureus | 5-hydroxy-1,4-naphthoquinone | researchgate.net |

| Chloro | 2 (on a 5,8-dihydroxy-1,4-naphthoquinone (B181067) core) | High activity against C. krusei | 5,8-dihydroxy-1,4-naphthoquinone | researchgate.net |

| m-acetylphenylamino | 2 (on a 3-chloro-1,4-naphthoquinone core) | Potent cytotoxic activity against HepG2, HuCCA-1, and A549 cancer cell lines | 3-chloro-1,4-naphthoquinone | medchemexpress.com |

| Acyl/Alkyl Groups | 5 (on juglone/lawsone core) | Generally more active derivatives | Juglone, Lawsone | mdpi.com |

Connecting the naphthoquinone core to other chemical moieties via linker groups, such as amides, is a key strategy for developing novel derivatives with enhanced or new biological activities. Research has shown that the linker itself can be a primary determinant of the compound's efficacy, rather than just the redox properties of the naphthoquinone unit. rsc.org

A library of amide-linked 2,3-disubstituted naphthoquinones was synthesized to investigate their potential in treating mitochondrial dysfunction. rsc.org The study established a clear structure-activity relationship, demonstrating that the group on the alkyl side chain, specifically the amide-containing portion, was crucial for the extent of cytoprotection. rsc.org Several of these amide-containing naphthoquinones showed superior activity in rescuing ATP levels and improving cell viability compared to the clinically used benzoquinone, idebenone. rsc.org

Similarly, novel naphthoquinone aromatic amides have been synthesized and evaluated for anticancer activity. nih.gov In this work, compounds like naphthamides 23 and 43 were identified as potent inhibitors of KB cells, and other derivatives showed inhibitory activity against human topoisomerase IIα (hTopoIIα). nih.gov The inhibitory potency of anthraquinone (B42736) amide derivatives against the enzyme Glyoxalase-I has also been attributed in part to the amide functional group, which contributes to a strong binding affinity. nih.gov

Chirality, the "handedness" of a molecule, can play a decisive role in its biological activity. When a molecule contains a stereocenter, its different stereoisomers (enantiomers or diastereomers) can exhibit vastly different potencies and effects due to the three-dimensional nature of biological targets like enzymes and receptors.

The rational design of chiral β-butyl lawsone derivatives as potential antibacterial agents highlights the importance of stereochemistry. rsc.org These compounds, which bear a stereogenic center adjacent to the naphthoquinone core, showed high potency against methicillin-resistant Staphylococcus aureus (MRSA). rsc.org Crucially, the study found that the bactericidal activity was dependent not only on the substituent at the stereocenter but also on its absolute configuration. rsc.org This demonstrates that a specific three-dimensional arrangement is required for optimal interaction with the bacterial target, a principle that is fundamental to modern drug design.

Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to build mathematical models that correlate the chemical structure of compounds with their biological activity. nih.gov These models are invaluable for predicting the potency of new, unsynthesized molecules, thereby prioritizing synthetic efforts and accelerating the drug discovery process. nih.gov

For classes of compounds related to naphthoquinones, QSAR models have been successfully developed. In a study of 1,8-naphthyridin-4-ones, a four-parameter QSAR model based on molecular connectivity indices was able to account for approximately 87% of the variation in their inhibitory potencies. nih.gov The model indicated that the position, size, and polarity of substituents were the predominant factors controlling biological activity. nih.gov Similarly, a QSAR study was conducted on a series of 2-substituted amino-3-chloro-1,4-naphthoquinone derivatives to understand the structural requirements for their anticancer activity. medchemexpress.com These models translate molecular structures into numerical descriptors, which are then used to create a regression equation that can forecast the biological response of newly designed compounds.

Pharmacophore Mapping and Ligand Efficiency Analysis for Target Interaction

Pharmacophore mapping is a powerful computational technique used to identify the essential three-dimensional arrangement of functional groups (the pharmacophore) that a molecule must possess to be recognized by and interact with a specific biological target. slideshare.net A pharmacophore model typically includes features such as hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, aromatic rings, and positive/negative ionizable centers. researchgate.netnih.gov

For quinone-based compounds, certain features are consistently important. An examination of quinolone inhibitors revealed that the two oxo groups at positions 1 and 4 of the quinone nucleus are critical features, mapping to two hydrogen bond acceptor sites in the pharmacophore model. nih.gov By generating a pharmacophore model from a set of known active compounds, it becomes possible to screen large chemical databases virtually to find new, structurally diverse molecules that fit the model and are therefore likely to be active. researchgate.net The quality of a pharmacophore model is often validated by its ability to distinguish between highly active and inactive compounds; active compounds will map well onto all the pharmacophore features, while inactive ones will show a poor fit. researchgate.netnih.gov This approach provides crucial structural insights and serves as a 3D query for the discovery of novel lead compounds. researchgate.net

Bioisosteric Replacements and Scaffold Hopping Approaches

Bioisosteric replacement is a cornerstone strategy in medicinal chemistry for optimizing lead compounds. cambridgemedchemconsulting.com It involves substituting one atom or group of atoms in a molecule with another that has broadly similar physicochemical or topological properties. cambridgemedchemconsulting.com The goal is to create a new molecule that retains the desired biological activity but has improved properties, such as enhanced potency, better selectivity, reduced toxicity, or more favorable pharmacokinetics. cambridgemedchemconsulting.comnih.gov

Common bioisosteric replacements include:

Fluorine for Hydrogen: Replacing hydrogen with fluorine is a common tactic. The strong C-F bond is resistant to metabolic cleavage, and fluorine's electron-withdrawing nature can reduce the potential for oxidative metabolism at that site. cambridgemedchemconsulting.com

Ring Bioisosteres: A phenyl ring can be replaced by various heteroaromatic rings to modulate properties.

Ester and Amide Bioisosteres: Esters and amides can sometimes be interchanged to alter stability and hydrogen bonding patterns. cambridgemedchemconsulting.com

Classical and Non-Classical Replacements: In one study, replacing a methoxy group with an alkyl group led to reduced metabolic stability, but using a 5- or 6-membered ring restored it. cambridgemedchemconsulting.com The replacement of a carbon atom with a sulfur atom has been shown to result in new interactions that can stabilize a ligand-target complex and alter selectivity. nih.govresearchgate.net

These strategies allow chemists to "hop" from one chemical scaffold to another while preserving the key interactions required for biological activity, leading to the discovery of novel chemotypes with potentially superior drug-like properties. nih.gov

Rational Design Principles for Enhancing Selectivity and Potency

The rational design of derivatives of 2-amino-8-methoxynaphthalene-1,4-dione is a key strategy in medicinal chemistry to optimize their therapeutic index by improving their potency against target cells and enhancing their selectivity to minimize off-target effects. Structure-activity relationship (SAR) studies are fundamental to this process, systematically exploring how chemical modifications to the lead compound influence its biological activity. scielo.br

Enhancing Potency through Molecular Modification

The potency of aminonaphthoquinone derivatives is significantly influenced by the nature and position of substituents on the naphthoquinone core. Research has demonstrated that the introduction of specific functional groups can lead to a substantial increase in cytotoxic activity against various cancer cell lines.

One key area of modification is the amino group at the C2 position. The introduction of different amino acid moieties has been shown to yield compounds with significant cytotoxic activity. nih.gov For instance, the reaction of 1,4-naphthoquinone with various amino acids can produce a series of aminonaphthoquinones with potent activity against a panel of human cancer cell lines, including glioblastoma, breast, colon, and leukemia. nih.gov

Furthermore, substitutions on the benzene (B151609) ring of the naphthoquinone scaffold play a critical role in modulating potency. Studies on related 1,4-naphthoquinones have shown that the presence of electron-withdrawing groups can enhance cytotoxic effects. For example, 2-bromo-substituted compounds have demonstrated better cytotoxicity profiles compared to their unsubstituted or 2-methyl-substituted counterparts. nih.gov This suggests that incorporating electronegative atoms or groups can be a viable strategy to increase the potency of this compound analogs.

The following table summarizes the cytotoxic activity of various substituted 1,4-naphthoquinone derivatives, illustrating the impact of different substituents on their potency.

Table 1: Cytotoxic Activity of Substituted 1,4-Naphthoquinone Derivatives

| Compound | R³ Substituent | Cell Line (Prostate) IC₅₀ (µM) | Cell Line (Breast) IC₅₀ (µM) | Cell Line (Colon) IC₅₀ (µM) |

|---|---|---|---|---|

| PD9 | 3-chloroaniline | 1-3 | 1-3 | 1-3 |

| PD10 | 4-fluoroaniline | 1-3 | 1-3 | 1-3 |

| PD11 | 4-(trifluoromethyl)aniline | 1-3 | 1-3 | 1-3 |

| PD13 | 3-aminobenzenesulfonamide | 1-3 | 1-3 | 1-3 |

| PD14 | 4-aminobenzenesulfonamide | 1-3 | 1-3 | 1-3 |

| PD15 | 4-aminobenzamide | 1-3 | 1-3 | 1-3 |

| PD18 | 2-thioethanol (from Plumbagin) | >10 | 3-5 | 1-3 |

Data derived from studies on substituted 1,4-naphthoquinones, indicating the potency of various derivatives. nih.gov

Improving Selectivity for Targeted Action

A primary goal in the rational design of anticancer agents is to enhance their selectivity towards cancer cells over normal cells, thereby reducing systemic toxicity. For this compound derivatives, this can be achieved through several strategies.

One approach involves exploiting the differences in the tumor microenvironment. For instance, designing compounds that are activated by specific enzymes overexpressed in cancer cells, such as NQO1, can lead to targeted drug release. mdpi.com

Another strategy is the modification of the amino side chain to influence interactions with specific cellular targets. The introduction of bulky or charged groups can modulate the binding affinity and selectivity for target proteins. For example, the incorporation of a morpholine (B109124) ring into the side chain has been explored in related quinone structures to alter their biological activity. nih.gov

The selectivity of aminonaphthoquinones can also be improved by creating hybrid molecules. This involves combining the 2-aminonaphthoquinone scaffold with other pharmacophores known to have affinity for specific cancer-related targets. For example, creating hybrids with moieties that target enzymes like topoisomerase IIα can lead to more selective and potent anticancer agents. researchgate.net

The table below presents data on the cytotoxic selectivity of certain aminonaphthoquinone derivatives, highlighting the differential effects on cancerous versus non-cancerous cells.

Table 2: Cytotoxic Activity and Selectivity of Aminonaphthoquinones

| Compound | Cancer Cell Line (HL-60) IC₅₀ (µg/mL) | Normal Cells (PBMC) IC₅₀ (µg/mL) | Selectivity Index (PBMC/HL-60) |

|---|---|---|---|

| Compound 2 | 0.70 | 5.51 | 7.87 |

| Compound 5 | 1.15 | 17.61 | 15.31 |

| Compound 6 | 1.31 | 14.88 | 11.36 |

| Compound 7 | 1.18 | 13.91 | 11.79 |

| Compound 9 | 1.33 | 15.54 | 11.68 |

This table illustrates that the tested aminonaphthoquinones were significantly less toxic to peripheral blood mononuclear cells (PBMC) compared to the human promyelocytic leukemia cell line (HL-60), indicating a degree of selectivity. nih.gov

Computational Chemistry and Theoretical Characterization of 2 Amino 8 Methoxynaphthalene 1,4 Dione

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) Calculations

Density Functional Theory (DFT) calculations are a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. researchgate.net For derivatives of 1,4-naphthoquinone (B94277), DFT methods are employed to investigate how different substituents influence their properties. researchgate.netmdpi.com Time-Dependent DFT (TD-DFT) extends these capabilities to excited states, allowing for the prediction of spectroscopic properties. researchgate.net

The first step in computational analysis is typically the optimization of the molecular geometry to find the lowest energy conformation. For naphthoquinone derivatives, this involves determining the planarity of the ring system and the orientation of substituents. nih.govnih.gov Studies on similar compounds, such as 2-hydroxy-3-(2-methylprop-1-en-1-yl)naphthalene-1,4-dione, reveal that side chains can be rotated out of the plane of the naphthalenedione ring. nih.gov In 2-methoxynaphthalene-1,4-dione, the naphthalene-1,4-dione unit is essentially coplanar, with the methoxy (B1213986) group's oxygen and carbon atoms also lying close to this plane. researchgate.netnih.gov Conformational analysis helps in understanding how the molecule might interact with its environment.

Table 1: Selected Optimized Geometrical Parameters for a Naphthoquinone Derivative (Note: This table is illustrative and based on data for similar compounds. Specific values for 2-Amino-8-methoxynaphthalene-1,4-dione would require dedicated calculations.)

| Parameter | Bond/Angle | Value |

| Bond Length | C=O | ~1.22 Å |

| Bond Length | C-N | ~1.36 Å |

| Bond Length | C-O (methoxy) | ~1.35 Å |

| Bond Angle | O=C-C | ~120° |

| Dihedral Angle | C-C-N-H | Varies with conformation |

The frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's reactivity and electronic properties. sphinxsai.comresearchgate.net The energy difference between HOMO and LUMO, known as the energy gap, provides insight into the molecule's chemical stability and its ability to participate in electronic transitions. sphinxsai.comresearchgate.net For 2-amino-1,4-naphthoquinone, the HOMO-LUMO energy gap is a key parameter studied to understand its charge transfer characteristics. sphinxsai.comresearchgate.net A smaller energy gap generally indicates higher reactivity.

Table 2: Frontier Orbital Energies and Energy Gap (Note: This table is illustrative. Actual values depend on the specific compound and computational method.)

| Orbital | Energy (eV) |

| HOMO | ~ -6.5 eV |

| LUMO | ~ -2.5 eV |

| Energy Gap (ΔE) | ~ 4.0 eV |

DFT calculations are highly effective in predicting various spectroscopic parameters. Theoretical calculations of infrared (IR) and Raman spectra can help in the assignment of vibrational modes observed in experimental spectra. researchgate.netsphinxsai.com For instance, the C-H and C=O stretching frequencies can be accurately predicted. sphinxsai.com

Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated and compared with experimental data to confirm the molecular structure. researchgate.netnih.govbohrium.com The chemical shifts are sensitive to the electronic environment of the nuclei, and DFT provides a reliable means to predict these values. researchgate.netnih.govbohrium.com

Table 3: Predicted Vibrational Frequencies for a Naphthoquinone Derivative (Note: This table is illustrative. Specific values for this compound would require dedicated calculations.)

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

| N-H Stretch | ~3400-3500 |

| C-H Stretch (aromatic) | ~3000-3100 |

| C=O Stretch | ~1650-1700 |

| C=C Stretch (aromatic) | ~1580-1620 |

| C-N Stretch | ~1300-1350 |

| C-O Stretch (methoxy) | ~1200-1250 |

The Molecular Electrostatic Potential (MESP) is a valuable tool for visualizing the charge distribution in a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.netresearchgate.net The MESP map shows regions of negative potential (electron-rich, susceptible to electrophilic attack) and positive potential (electron-poor, susceptible to nucleophilic attack). researchgate.net For molecules with donor and acceptor groups, like this compound, the MESP can highlight the reactive sites. researchgate.net

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target protein. nih.gov This method is instrumental in drug discovery and design. nih.gov For derivatives of 1,4-naphthoquinone, which are known for their biological activities, molecular docking studies can predict their binding affinity and interaction patterns with specific biological targets, such as enzymes or receptors. nih.govmdpi.comnih.gov These simulations can identify key amino acid residues involved in the binding and the types of interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the ligand-protein complex. nih.govmdpi.com

Active Site Binding Mode Prediction

Predicting how a molecule binds to the active site of a biological target, such as an enzyme or receptor, is a cornerstone of computational drug discovery. This process is primarily accomplished through molecular docking simulations.

Molecular docking programs utilize sophisticated algorithms to predict the preferred orientation and conformation (the "pose") of a ligand when it binds to a protein. For naphthoquinone derivatives, docking studies are routinely used to understand their mechanism of action. For instance, based on docking studies of various naphthoquinone derivatives with targets like Topoisomerase II, researchers can predict critical interactions. nih.gov The process involves preparing the 3D structures of both the ligand (this compound) and the target protein. The software then samples a vast number of possible binding poses within the designated active site, scoring each based on a force field that approximates the physics of the interaction.

The resulting poses would reveal key molecular interactions, such as hydrogen bonds between the amino or carbonyl groups of the naphthoquinone and amino acid residues in the target's active site, as well as π-π stacking interactions involving the aromatic naphthalene (B1677914) core.

Assessment of Binding Affinities and Molecular Interactions

Following the prediction of a binding pose, the next step is to assess the strength of the interaction, known as the binding affinity. Docking scores provide a rapid estimation of this affinity, typically expressed in units of energy such as kcal/mol. A lower (more negative) score generally indicates a more favorable binding interaction.

Beyond a simple score, a detailed analysis of the intermolecular forces is crucial. For this compound, this would involve identifying:

Hydrogen Bonds: The amino group (-NH2) and the two carbonyl groups (C=O) are potent hydrogen bond donors and acceptors, respectively. The methoxy group (-OCH3) can also act as a hydrogen bond acceptor. These interactions are critical for specificity and affinity.

Hydrophobic Interactions: The naphthalene ring system provides a large, nonpolar surface area that can engage in favorable hydrophobic interactions with nonpolar amino acid residues like leucine, valine, and phenylalanine in the binding pocket.

In studies of related 2-amino-1,4-naphthoquinone hybrids, molecular docking has been used to evaluate interactions with the ATP binding domain of human topoisomerase IIα, providing insights into their potential mechanism of action. nih.gov

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Stability of Compound-Target Complexes

While molecular docking provides a static snapshot of a potential binding mode, Molecular Dynamics (MD) simulations offer a way to study the dynamic evolution of the ligand-protein complex over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the complex behaves in a simulated physiological environment (typically including water and ions).

For a complex of this compound with a target protein, an MD simulation could:

Assess Stability: By monitoring the Root Mean Square Deviation (RMSD) of the ligand and protein backbone, researchers can determine if the binding pose predicted by docking is stable over time.

Analyze Interaction Persistence: MD allows for the analysis of the persistence of key interactions, like hydrogen bonds, throughout the simulation. An interaction that is present for a high percentage of the simulation time is considered stable and important for binding.

Reveal Conformational Changes: Both the ligand and the protein can undergo conformational changes upon binding. MD simulations can capture these dynamic adjustments, which are often crucial for biological function.

MD simulations have been successfully applied to other novel 2-amino-1,4-naphthoquinone hybrids to confirm the stability of their interactions with targets like topoisomerase IIα. nih.gov

Theoretical Studies on Reaction Mechanisms and Tautomerism

Theoretical methods, particularly Density Functional Theory (DFT), are invaluable for studying the intrinsic chemical properties of a molecule, including its potential reaction mechanisms and tautomeric equilibria. Tautomers are isomers of a compound that readily interconvert, most commonly by the migration of a proton.

Naphthoquinones and their amino derivatives can exist in different tautomeric forms, primarily the keto-amino and enol-imine forms. The relative stability of these tautomers can significantly influence the molecule's chemical reactivity and biological activity. DFT calculations can determine the optimized geometry and the Gibbs free energy of each tautomer. The tautomer with the lower free energy is predicted to be the more stable form. researchgate.net Studies on related systems have shown that the keto form is often more stable, but this can be influenced by substitution patterns and the surrounding environment. researchgate.netnih.gov

DFT is also used to calculate various molecular properties that describe a compound's reactivity:

HOMO-LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are important. The HOMO-LUMO energy gap is an indicator of chemical reactivity and the ability of the molecule to undergo charge transfer. nih.gov

Electrostatic Potential Maps: These maps visualize the electron density distribution around the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are key to predicting how the molecule will interact with other reagents.

The table below illustrates the general concept of keto-enol tautomerism that would be relevant for theoretical studies of this compound.

| Computational Study Type | Purpose | Key Metrics / Insights |

| Molecular Docking | Predicts the preferred binding orientation of a ligand to a target protein. | Binding Pose, Docking Score (e.g., kcal/mol) |

| Molecular Dynamics (MD) | Simulates the dynamic movement of atoms in the ligand-protein complex over time. | RMSD, RMSF, Interaction Stability |

| Density Functional Theory (DFT) | Calculates electronic structure to determine reactivity and stability. | HOMO/LUMO Energies, Gibbs Free Energy of Tautomers, Electrostatic Potential |

| QSAR Modeling | Correlates chemical structure with biological activity across a series of compounds. | Predictive statistical models (r², q²) |

Development and Validation of Computational Models for Naphthoquinone Derivatives

Building upon the study of individual molecules, computational chemistry also focuses on developing broader models for entire chemical classes. For naphthoquinone derivatives, a key approach is Quantitative Structure-Activity Relationship (QSAR) modeling.

QSAR studies aim to find a mathematical correlation between the chemical properties of a series of compounds and their biological activity. The process involves:

Data Collection: Assembling a dataset of naphthoquinone derivatives with experimentally measured biological activity (e.g., IC50 values from cytotoxicity assays).

Descriptor Calculation: For each molecule in the series, a large number of numerical descriptors are calculated. These can be constitutional (e.g., molecular weight), topological, or quantum chemical (e.g., HOMO/LUMO energies from DFT).

Model Building: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build an equation that relates a subset of the most relevant descriptors to the observed biological activity.

Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques to ensure it is robust and not a result of chance correlation.

A validated QSAR model for naphthoquinones can be used to predict the activity of new, unsynthesized derivatives, thereby prioritizing synthetic efforts toward the most promising candidates. These models provide a systematic way to explore the vast chemical space of naphthoquinone derivatives and guide the design of compounds with improved therapeutic properties.

Future Directions and Emerging Research Perspectives for 2 Amino 8 Methoxynaphthalene 1,4 Dione

Exploration of Novel Biological Activities and Therapeutic Applications

The 1,4-naphthoquinone (B94277) scaffold is a well-established pharmacophore present in numerous natural and synthetic compounds with a wide array of biological activities. nih.govnih.gov Future research on 2-Amino-8-methoxynaphthalene-1,4-dione will logically commence with broad-spectrum screening to uncover its own unique bioactivity profile.

Anticancer Potential: Naphthoquinones are renowned for their anticancer properties, with some derivatives used clinically for decades. nih.govresearchgate.net The core mechanism often involves inducing oxidative stress through the generation of reactive oxygen species (ROS), inhibiting key enzymes like topoisomerase, and triggering apoptosis (programmed cell death) in cancer cells. nih.govnih.gov Studies on related 2-amino-1,4-naphthoquinone derivatives have demonstrated significant cytotoxicity against various cancer cell lines, including lung and breast cancer. nih.govnih.gov For instance, certain novel 2-amino-1,4-naphthoquinone derivatives have been shown to induce autophagy in A549 lung cancer cells. mdpi.comnih.gov The presence of both an amino and a methoxy (B1213986) group on the this compound ring may modulate its redox properties and cellular uptake, potentially leading to novel mechanisms of action or enhanced selectivity against specific cancer types. nih.gov

Antimicrobial and Anti-inflammatory Effects: Beyond cancer, naphthoquinones exhibit potent antibacterial, antifungal, and anti-inflammatory activities. nih.govnih.govrsc.org Derivatives have been investigated as potential treatments for tuberculosis, including against drug-resistant strains. nih.govnih.gov The anti-inflammatory effects are often linked to the inhibition of inflammatory mediators. rsc.orgnih.gov Initial studies should therefore include screening this compound against a panel of pathogenic microbes and in cellular models of inflammation.

| Potential Biological Activity | Observed in Related Naphthoquinones | Potential Research Targets |

| Anticancer | Cytotoxicity, Apoptosis Induction, Autophagy, Topoisomerase Inhibition nih.govnih.govnih.gov | Breast, Lung, Leukemia, Prostate Cancer Cell Lines nih.govnih.govnih.gov |

| Antimicrobial | Inhibition of bacterial and fungal growth nih.govnih.gov | Mycobacterium tuberculosis, Methicillin-resistant Staphylococcus aureus (MRSA) nih.govrsc.org |

| Anti-inflammatory | Reduction of inflammatory mediators like nitric oxide (NO) and interleukins rsc.orgnih.gov | Lipopolysaccharide (LPS)-activated macrophages nih.gov |

| Antiparasitic | Activity against various parasites | Trypanosoma and Leishmania species nih.gov |

Integration of Advanced Omics Technologies for Mechanistic Elucidation

To move beyond preliminary activity screening, understanding how this compound exerts its biological effects at a molecular level is crucial. Advanced "omics" technologies are indispensable tools for this deep mechanistic dive.

Proteomics: This technology allows for the large-scale study of proteins. A key future direction will be to use proteomics to identify the direct protein targets of this compound. For example, label-free proteomic analysis has been used to understand the molecular effects of 2-methoxy-1,4-naphthoquinone (B1202248) on the fungus Penicillium italicum. researchgate.net Similar studies could reveal which cellular pathways are perturbed by the compound in human cells. Techniques like thermal proteome profiling or chemical proteomics can pinpoint specific protein-drug interactions, potentially identifying novel targets that differ from those of known naphthoquinones like the heat shock protein 90 (Hsp90). tandfonline.comtandfonline.com

Metabolomics: This field involves the comprehensive analysis of metabolites in a biological system. Metabolomics can provide a functional readout of the cellular state following treatment with the compound. It can reveal alterations in key metabolic pathways, such as amino acid or lipid metabolism, which may be downstream consequences of the drug's primary action. nih.govnih.gov For instance, if proteomics identifies an enzyme as a target, metabolomics can confirm the functional impact by measuring changes in the concentrations of that enzyme's substrates and products.

Development of Targeted Delivery Systems for Enhanced Efficacy

A significant challenge with potent molecules like naphthoquinones is delivering them specifically to diseased tissues (e.g., a tumor) while sparing healthy cells, thereby enhancing efficacy and reducing side effects. mdpi.com Future research should focus on formulating this compound into advanced drug delivery systems.

These systems can be designed to exploit the unique characteristics of the target environment. For example, nanoparticles can be engineered to release their drug cargo in response to the slightly acidic microenvironment of a tumor. rsc.org Furthermore, the surface of these carriers can be decorated with targeting ligands—such as antibodies or small molecules like folic acid—that bind to receptors overexpressed on cancer cells, ensuring the drug is concentrated where it is needed most. mdpi.com Given the potential of this compound as an anticancer agent, developing such targeted systems would be a critical step in its translational development.

Application of Artificial Intelligence and Machine Learning in Naphthoquinone Discovery and Optimization

The fields of artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery. nih.govnih.gov These computational tools can accelerate the entire research and development pipeline for novel compounds like this compound.

Predictive Modeling: In the early stages, ML algorithms can be used to predict the compound's biological activities and potential toxicity based on its chemical structure. This is often done through Quantitative Structure-Activity Relationship (QSAR) models, which learn from large datasets of existing molecules to find correlations between chemical features and biological effects. youtube.com

Lead Optimization: Once initial activity is confirmed, generative AI models can design new, related molecules from scratch. accscience.com These models can be instructed to optimize for multiple parameters simultaneously, such as increased potency against a cancer cell line and reduced predicted toxicity. This allows chemists to focus their synthetic efforts on a smaller number of highly promising candidates, saving time and resources. AI is poised to significantly shorten the 3-6 year timeline traditionally required for drug discovery phases. nih.govyoutube.com

Collaborative Research for Translating Preclinical Insights into Innovative Strategies

The journey of a new chemical entity from the laboratory to the clinic is long, complex, and requires a multidisciplinary approach. The successful development of this compound will depend on robust collaborations between various research groups and institutions.

Establishing partnerships between synthetic chemists (to produce the compound and its analogues), cancer biologists (to perform detailed efficacy studies), pharmacologists (to study its behavior in preclinical models), and clinicians will be essential. Such collaborations are vital for validating preclinical findings and designing effective clinical trials. Research consortia focused on developing naphthoquinone-based drugs for diseases like tuberculosis and breast cancer have already demonstrated the power of this collaborative model. nih.govnih.govnih.gov Forging similar alliances will be paramount to translating the preclinical promise of this compound into innovative therapeutic strategies for patients.

Q & A

Q. What are the standard synthetic routes for preparing 2-Amino-8-methoxynaphthalene-1,4-dione, and what key reaction conditions influence yield?

The synthesis typically involves functionalizing naphthoquinone precursors. A common approach is the nucleophilic substitution of halogenated intermediates with amines. For example, 8-methoxy-2-(prop-2-yn-1-ylamino)naphthalene-1,4-dione was synthesized by reacting 5-methoxy-1,4-naphthoquinone with N-propargylamine in a polar solvent (e.g., DMF) under reflux. Key conditions include stoichiometric control of the amine (2.0 mmol per 1.0 mmol quinone) and purification via silica gel column chromatography (n-hexane/EtOAc 8:2) to achieve 52% yield . Alternative methods involve oxyanion formation using K₂CO₃ in DMF, followed by alkylation with propargyl bromide .

Q. Which spectroscopic techniques are essential for characterizing this compound, and how are they applied?

- 1H/13C NMR : Assigns proton and carbon environments (e.g., δ 3.93 ppm for methoxy groups, δ 181.2 ppm for quinone carbonyls) .

- IR Spectroscopy : Identifies functional groups (e.g., 1674 cm⁻¹ for C=O stretching) .

- X-ray Diffraction (XRD) : Confirms molecular geometry and crystallographic parameters (e.g., R factor = 0.056 for 2-Methoxynaphthalene-1,4-dione derivatives) .

- TLC Monitoring : Uses solvent systems like n-hexane:ethyl acetate (9:1) to track reaction progress .

Advanced Research Questions

Q. How can researchers optimize the regioselectivity of amino group introduction in naphthoquinone derivatives?

Regioselectivity is influenced by electronic and steric factors. For example, electron-withdrawing groups (e.g., methoxy at C-8) direct nucleophilic attack to the C-2 position due to reduced electron density. Steric hindrance from substituents like methyl groups can further modulate reactivity. Computational modeling (e.g., DFT) paired with experimental validation using substituted quinones (e.g., 2-chloro-3-(4-methoxyanilino)naphthalene-1,4-dione) helps predict and validate regiochemical outcomes .

Q. What strategies resolve contradictions in reported biological activity data for amino-substituted naphthoquinones?

Discrepancies often arise from variations in assay conditions or impurity profiles. Methodological solutions include:

- Standardized Bioassays : Replicate studies under controlled conditions (e.g., pH, temperature, cell lines).

- Purity Validation : Use HPLC (>95% purity) and mass spectrometry to confirm compound integrity .

- Mechanistic Studies : Compare redox potentials (via cyclic voltammetry) to correlate electronic properties with activity trends .

Design an experimental protocol to study the redox behavior of this compound.

- Step 1 : Prepare a 1 mM solution in DMSO or acetonitrile with 0.1 M TBAP (tetrabutylammonium perchlorate) as supporting electrolyte.

- Step 2 : Perform cyclic voltammetry (CV) at scan rates of 50–500 mV/s to identify reversible redox peaks (e.g., E₁/2 for quinone/hydroquinone couples).

- Step 3 : Validate results with UV-Vis spectroscopy by monitoring absorbance changes during electrolysis .

Methodological Considerations

- Data Contradiction Analysis : Compare crystallographic data (e.g., bond lengths in XRD structures ) with computational models to resolve structural ambiguities.

- Reaction Optimization : Use design of experiments (DoE) to systematically vary parameters (solvent polarity, temperature, catalyst loading) and maximize yield .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.